Heme arginate is classified as a therapeutic agent within the category of heme preparations. It is derived from human heme, which is synthesized through a series of enzymatic reactions primarily occurring in the liver and bone marrow. The compound is commercially available under brand names like Normosang and Panhematin, with Normosang being approved for use in the European Union in 2006 and Panhematin in the United States in 1983 .
The synthesis of heme arginate involves several steps:
The molecular structure of heme arginate consists of a central iron atom coordinated to a porphyrin ring, which is further complexed with an arginine molecule. The structural formula can be represented as follows:
This indicates that each molecule contains 34 carbon atoms, 36 hydrogen atoms, one iron atom, four nitrogen atoms, and four oxygen atoms. The presence of the iron atom is crucial for the biological activity of heme arginate as it participates in various redox reactions within the body.
Heme arginate undergoes several chemical reactions upon administration:
The mechanism by which heme arginate alleviates symptoms involves several key processes:
Heme arginate exhibits several notable physical and chemical properties:
Heme arginate is primarily used in clinical settings for treating acute intermittent porphyria. Its applications include:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: